molecular formula C16H13NO4 B2946626 2-[(4-Acetylphenyl)carbamoyl]benzoic acid CAS No. 19368-13-9

2-[(4-Acetylphenyl)carbamoyl]benzoic acid

Cat. No.: B2946626
CAS No.: 19368-13-9
M. Wt: 283.283
InChI Key: GASBNSDQMPFNPZ-UHFFFAOYSA-N
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Description

2-[(4-Acetylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C16H13NO4 It is a derivative of benzoic acid, featuring an acetylphenyl group and a carbamoyl group attached to the benzoic acid core

Scientific Research Applications

2-[(4-Acetylphenyl)carbamoyl]benzoic acid has several scientific research applications, including:

Safety and Hazards

  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-acetylaniline with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as glacial acetic acid and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Acetylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)carbamoyl]benzoic acid
  • 2-[(4-Chlorophenyl)carbamoyl]benzoic acid
  • 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

Uniqueness

2-[(4-Acetylphenyl)carbamoyl]benzoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The acetyl group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-[(4-acetylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASBNSDQMPFNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-13-9
Record name 4'-ACETYLPHTHALANILIC ACID
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